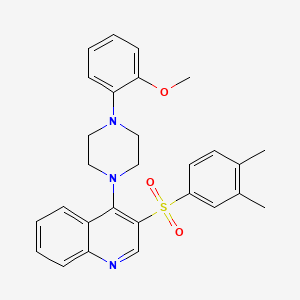![molecular formula C22H21N5O3 B2414636 2-(4-isopropylphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 899752-77-3](/img/structure/B2414636.png)
2-(4-isopropylphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of pyrazolo[3,4-d]pyrimidin-4-one . It is a small molecule that has been identified as a selective activator of peroxisome proliferator-activated receptor α (PPARα) , a ligand-activated transcriptional factor involved in regulating fatty acid metabolism .
Synthesis Analysis
The synthesis of similar pyrazolo[3,4-d]pyrimidin-4-one derivatives has been reported . The starting compound 5-amino-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one was used to synthesize a series of derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy . The crystal structures of similar compounds in complex with the ligand-binding domain (LBD) of PPARα have also been determined .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described . These reactions typically involve the formation of new ring systems and the introduction of various functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. The theoretical calculation of their lipophilicity as C log P was performed .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research on the structure similar to 2-(4-isopropylphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide has shown potential anticancer applications. In a study by Al-Sanea et al. (2020), derivatives with different aryloxy groups attached to the C2 of the pyrimidine ring demonstrated cancer cell growth inhibition against eight cancer cell lines, indicating a promising avenue for developing new anticancer agents (Al-Sanea et al., 2020).
Imaging and Diagnostic Applications
Compounds within the same structural class have been explored for their use in imaging. Dollé et al. (2008) synthesized a derivative designed with a fluorine atom, allowing labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET). This compound, DPA-714, and its derivatives exhibit selective binding to the translocator protein (18 kDa), highlighting their potential in PET imaging of neuroinflammation and possibly cancer (Dollé et al., 2008).
Neuroinflammatory and Neurodegenerative Disease Research
Further research into pyrazolo[1,5-a]pyrimidines, closely related to our compound of interest, has shown these derivatives to be potent ligands for the translocator protein 18 kDa (TSPO). TSPO is recognized as an early biomarker of neuroinflammatory processes. Damont et al. (2015) synthesized and evaluated novel derivatives, displaying subnanomolar affinity for TSPO. These compounds, especially those radiolabeled with fluorine-18, were explored through PET imaging in rodent models of neuroinflammation, confirming their potential as in vivo PET radiotracers (Damont et al., 2015).
Wirkmechanismus
Target of Action
The primary targets of this compound are kinase enzymes . Kinases play a crucial role in cellular signaling, and their dysregulation is often associated with diseases such as cancer .
Mode of Action
The compound interacts with its kinase targets by mimicking the adenine ring of ATP, allowing it to bind to the hinge region in kinase active sites . This interaction can inhibit the activity of the kinase, thereby disrupting the signaling pathways it is involved in .
Biochemical Pathways
The compound affects multiple oncogenic pathways, including the mTOR signaling pathway . Inhibition of these pathways can lead to a reduction in cancer cell growth and development .
Result of Action
The result of the compound’s action is a disruption of oncogenic signaling pathways, leading to a reduction in cancer cell growth and development . This can potentially lead to a decrease in tumor size and progression.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-15(2)16-8-10-18(11-9-16)30-13-20(28)25-26-14-23-21-19(22(26)29)12-24-27(21)17-6-4-3-5-7-17/h3-12,14-15H,13H2,1-2H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCSOPKJZMSAIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2414555.png)

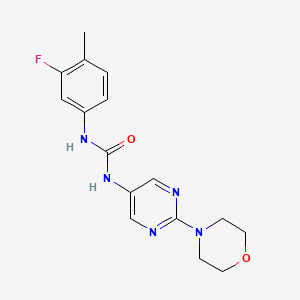
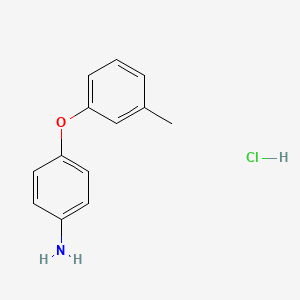
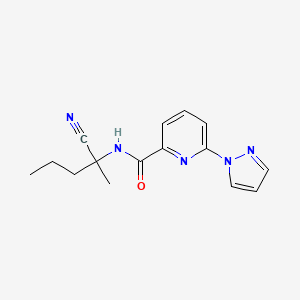
![1-(1,3-benzodioxol-5-yl)-3-[(2-chlorobenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2414562.png)
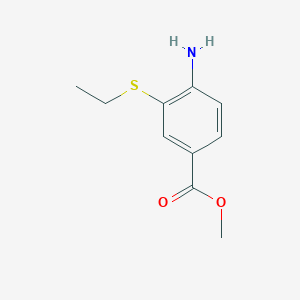
![(E)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2414564.png)

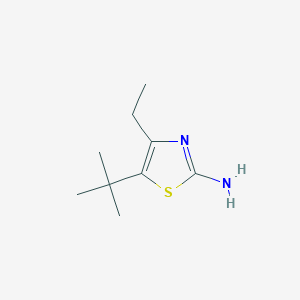
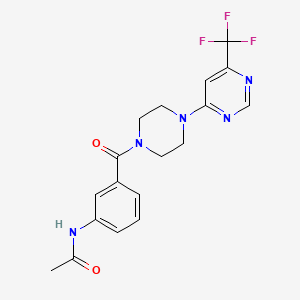
![N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2414569.png)

